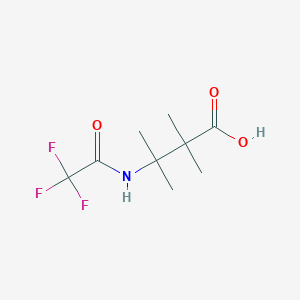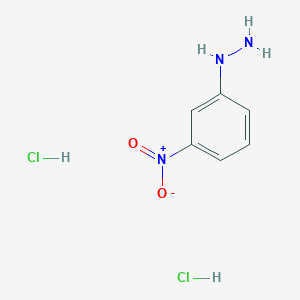
(3-Nitrophenyl)hydrazinedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Nitrophenyl)hydrazinedihydrochloride is a chemical compound with the molecular formula C6H9Cl2N3O2. It is commonly used in various scientific and industrial applications due to its unique chemical properties. This compound is known for its role as a derivatization agent in analytical chemistry and its applications in pharmaceutical formulations and forensic analysis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of (3-Nitrophenyl)hydrazinedihydrochloride typically involves the reduction of 3-nitroaniline through diazotization, followed by hydrolysis and salt formation. The reduction reaction is carried out using sodium bisulfite as the reducing agent at a temperature of 10-35°C and a pH of 7-9 .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (3-Nitrophenyl)hydrazinedihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its applications in different fields.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions often involve the use of hydrazine hydrate or sodium borohydride.
Substitution: Substitution reactions typically occur in the presence of halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include nitro derivatives, amines, and substituted hydrazines, which are valuable intermediates in organic synthesis .
Applications De Recherche Scientifique
(3-Nitrophenyl)hydrazinedihydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (3-Nitrophenyl)hydrazinedihydrochloride involves its interaction with specific molecular targets and pathways. The compound acts as a derivatization agent, forming stable derivatives with target molecules, which can then be detected and quantified using analytical techniques. This process enhances the sensitivity and specificity of analytical methods, making it a valuable tool in various scientific fields .
Comparaison Avec Des Composés Similaires
- (4-Nitrophenyl)hydrazine hydrochloride
- (2-Nitrophenyl)hydrazine hydrochloride
- (3,4-Dinitrophenyl)hydrazine hydrochloride
Comparison: (3-Nitrophenyl)hydrazinedihydrochloride is unique due to its specific nitro group position on the phenyl ring, which influences its reactivity and applications. Compared to its analogs, it offers distinct advantages in terms of derivatization efficiency and the stability of the formed derivatives .
Propriétés
Formule moléculaire |
C6H9Cl2N3O2 |
|---|---|
Poids moléculaire |
226.06 g/mol |
Nom IUPAC |
(3-nitrophenyl)hydrazine;dihydrochloride |
InChI |
InChI=1S/C6H7N3O2.2ClH/c7-8-5-2-1-3-6(4-5)9(10)11;;/h1-4,8H,7H2;2*1H |
Clé InChI |
OIXOZIUUXOIELX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])NN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


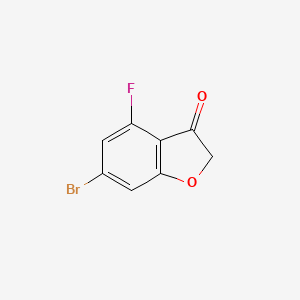
![1-[(Benzyloxy)carbonyl]-3-cyanopiperidine-3-carboxylic acid](/img/structure/B13511678.png)
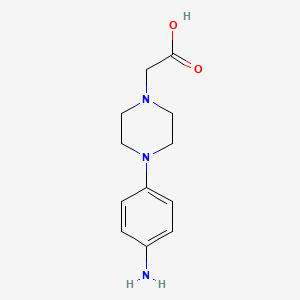
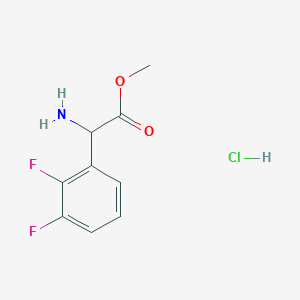
![Methyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13511717.png)
![(1S,2R,10S,11S,12R)-N-(3,4-dimethylphenyl)-10-phenyl-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-5-carboxamide](/img/structure/B13511723.png)

![5-[(2-Methoxyethyl)(methyl)amino]pentan-2-ol](/img/structure/B13511732.png)
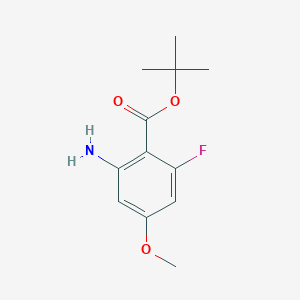
![1-Chloro-1-fluoro-6-azaspiro[2.5]octane hydrochloride](/img/structure/B13511748.png)
![N-[1-(naphthalen-1-yl)ethyl]cyclopropanamine hydrochloride](/img/structure/B13511753.png)
![3-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylicacid](/img/structure/B13511755.png)
![rac-2-[(1R,2R)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropyl]acetic acid](/img/structure/B13511762.png)
